

# In Vitro Showdown: ANT2681 vs. Taniborbactam Against Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANT2681   |           |
| Cat. No.:            | B15566183 | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-negative bacteria producing metallo- $\beta$ -lactamases (MBLs), poses a significant threat to global health. These enzymes readily hydrolyze most  $\beta$ -lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In the race to develop novel therapeutics, two promising MBL inhibitors, **ANT2681** and taniborbactam, have emerged as key contenders. This guide provides a detailed comparison of their in vitro activity against clinically relevant MBLs, supported by experimental data and methodologies, to aid researchers and drug development professionals in their evaluation of these critical compounds.

At a Glance: Head-to-Head Comparison

| Feature              | ANT2681                                                              | Taniborbactam                                                |
|----------------------|----------------------------------------------------------------------|--------------------------------------------------------------|
| Partner Antibiotic   | Meropenem                                                            | Cefepime, Meropenem                                          |
| Chemical Class       | N-sulfamoylpyrrole-2-<br>carboxylate                                 | Bicyclic boronate                                            |
| Primary MBL Targets  | NDM, VIM, IMP                                                        | NDM, VIM                                                     |
| Inhibition Mechanism | Competitive inhibitor, interacts with the dinuclear zinc ion cluster | Direct inhibitor of both serine-<br>and metallo-β-lactamases |



# In Vitro Activity: A Quantitative Analysis

The in vitro efficacy of **ANT2681** and taniborbactam has been extensively evaluated against a panel of MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables summarize the key findings from various studies, focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

## **ANT2681** in Combination with Meropenem

**ANT2681** is being developed in combination with meropenem. The addition of **ANT2681** has been shown to significantly restore the activity of meropenem against MBL-producing isolates.

Table 1: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales

| Organism/Enzyme                               | Meropenem<br>MIC50/MIC90<br>(μg/mL) | Meropenem +<br>ANT2681 (8 μg/mL)<br>MIC50/MIC90<br>(μg/mL) | Reference |
|-----------------------------------------------|-------------------------------------|------------------------------------------------------------|-----------|
| MBL-positive<br>Enterobacterales<br>(n=1,687) | >32/>32                             | 0.25/8                                                     | [1][2][3] |
| NDM-producing CRE (n=1,108)                   | >32/>32                             | 0.25/8                                                     | [1][2][3] |
| NDM-positive E. coli                          | -                                   | MIC90: 1                                                   | [2][3]    |
| VIM-positive<br>Enterobacterales              | -                                   | 74.9% inhibited at 8<br>μg/mL of both                      | [1][2][3] |
| IMP-positive<br>Enterobacterales              | -                                   | 85.7% inhibited at 8<br>μg/mL of both                      | [1][2][3] |

CRE: Carbapenem-Resistant Enterobacterales

Table 2: ANT2681 Inhibition Constants (Ki) Against Specific MBLs



| Enzyme | Ki (nM) | Reference |
|--------|---------|-----------|
| NDM-1  | 40      | [2]       |
| VIM-1  | 100     | [2]       |
| VIM-2  | 680     | [2]       |
| IMP-1  | 6,300   | [2]       |

# **Taniborbactam in Combination with Cefepime or Meropenem**

Taniborbactam, a broad-spectrum  $\beta$ -lactamase inhibitor, has shown potent activity against both serine- and metallo- $\beta$ -lactamases and is being developed in combination with cefepime.

Table 3: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing Isolates

| Organism/Enzyme                              | Cefepime-<br>Taniborbactam<br>MIC90 (µg/mL) | %<br>Susceptible/Inhibit<br>ed  | Reference |
|----------------------------------------------|---------------------------------------------|---------------------------------|-----------|
| MBL-producing K. pneumoniae                  | ≤8 (with meropenem)                         | 87% (cefepime), 94% (meropenem) | [4]       |
| MBL-producing P. aeruginosa                  | 32                                          | 86% inhibited at ≤16/4<br>mg/L  | [4]       |
| NDM-producing<br>Enterobacterales<br>(n=207) | -                                           | 84.6% susceptible               | [5]       |
| VIM-producing<br>Enterobacterales<br>(n=22)  | -                                           | 100% susceptible                | [5]       |
| MBL-producing P.<br>aeruginosa (n=49)        | -                                           | 63.2% susceptible               | [5]       |

Table 4: Taniborbactam Inhibition Constants (Ki) Against Specific MBLs



| Enzyme | Ki (μM) | Reference |
|--------|---------|-----------|
| NDM-1  | 0.081   | [6]       |
| VIM-2  | 0.019   | [6]       |
| IMP-1  | >30     | [6]       |

# **Experimental Protocols**

The in vitro activity data presented above were primarily generated using standard antimicrobial susceptibility testing methods.

## **Minimum Inhibitory Concentration (MIC) Determination**

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Workflow for MIC Determination



Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:



- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
- Drug Dilution: Serial twofold dilutions of the antimicrobial agents (e.g., meropenem alone and in combination with a fixed concentration of ANT2681) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculation: The microtiter plates containing the serially diluted drugs are inoculated with the prepared bacterial suspension.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## **Enzyme Inhibition Assays (Ki Determination)**

The inhibitory activity of the compounds against purified MBL enzymes is determined by measuring the initial rates of hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Workflow for Ki Determination





Click to download full resolution via product page

Caption: Workflow for determining the inhibition constant (Ki).

#### **Detailed Steps:**

- Reaction Setup: Reactions are typically performed in a 96-well plate format in a suitable buffer.
- Enzyme and Inhibitor Pre-incubation: The purified MBL enzyme is often pre-incubated with various concentrations of the inhibitor for a defined period.
- Initiation of Reaction: The reaction is initiated by the addition of a chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate.[8]
- Kinetic Measurement: The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence using a microplate reader.
- Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

### **Mechanism of Action**

Both **ANT2681** and taniborbactam function by inhibiting the activity of MBLs, but through distinct chemical interactions within the enzyme's active site.

## **ANT2681**: Targeting the Zinc Cofactors

**ANT2681** is a competitive inhibitor that directly interacts with the dinuclear zinc ion cluster essential for the catalytic activity of MBLs.[9] The N-sulfamoyl group of **ANT2681** is proposed to displace the zinc-bridging hydroxide/water molecule, thereby inactivating the enzyme.[10]

Proposed Mechanism of ANT2681 Inhibition





Click to download full resolution via product page

Caption: ANT2681 inhibits MBLs by interacting with the zinc ions.

### **Taniborbactam: A Dual-Action Inhibitor**

Taniborbactam is a boronic acid-based inhibitor that has demonstrated a broad spectrum of activity against both serine- $\beta$ -lactamases and metallo- $\beta$ -lactamases.[6] In MBLs, the cyclic boronate moiety is believed to interact with the active site zinc ions and key amino acid residues, mimicking the tetrahedral transition state of  $\beta$ -lactam hydrolysis.[11]

Proposed Mechanism of Taniborbactam Inhibition





Click to download full resolution via product page

Caption: Taniborbactam inhibits MBLs via its cyclic boronate moiety.

#### Conclusion

Both **ANT2681** and taniborbactam demonstrate potent in vitro activity against a broad range of clinically important metallo-β-lactamases, positioning them as promising candidates to address the growing threat of carbapenem-resistant infections. **ANT2681**, in combination with meropenem, shows particularly strong activity against NDM-producing Enterobacterales.



Taniborbactam, with its broader spectrum of inhibition against both serine- and metallo- $\beta$ -lactamases, offers a versatile option in combination with cefepime. The choice between these inhibitors for further research and development will likely depend on the specific clinical context, the prevalence of different MBL variants, and the desired spectrum of activity of the final combination therapy. The data and methodologies presented in this guide provide a solid foundation for such evaluations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparative activity of the new beta-lactamase inhibitor taniborbactam with cefepime or meropenem against Klebsiella pneumoniae and cefepime against Pseudomonas aeruginosa metallo-beta-lactamase-producing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]



- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Showdown: ANT2681 vs. Taniborbactam Against Metallo-β-Lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#ant2681-vs-taniborbactam-in-vitro-activity-against-mbls]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com